8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
8-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic compound featuring a fused azabicyclo[3.2.1]octene core linked to a benzodioxine moiety via a carbonyl group. The compound has been studied in the context of neurotransmitter receptor modulation, particularly for its structural similarity to ligands targeting dopaminergic and serotonergic pathways .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-16(17-11-4-3-5-12(17)9-8-11)15-10-19-13-6-1-2-7-14(13)20-15/h1-4,6-7,11-12,15H,5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALVJXVDJGBNQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Intermediates
Target Compound Analysis
The target molecule comprises two primary subunits:
- 8-Azabicyclo[3.2.1]oct-2-ene : A bicyclic amine with a strained bridgehead nitrogen atom and a double bond at the 2-position.
- 2,3-Dihydro-1,4-benzodioxine-2-carbonyl : A benzodioxine ring fused to a carbonyl group, which serves as an acylating agent.
The coupling of these subunits occurs via an amide bond formation between the bicyclic amine’s nitrogen and the benzodioxine carbonyl group.
Synthesis of 8-Azabicyclo[3.2.1]oct-2-ene
Reduction of 3-Cyano-8-Substituted Precursors
Patent WO1999029690A1 outlines a reduction strategy for synthesizing 8-azabicyclo[3.2.1]octane derivatives:
- Starting Material : A compound of formula (III), where R₁ is an alkyl or benzyl group.
- Reduction Methods :
- Catalytic Hydrogenation : Using palladium-based catalysts under hydrogen pressure (1–5 atm).
- Metal-Alcohol Systems : Magnesium or lithium in methanol at 20–60°C.
- Borohydride Reduction : Sodium or lithium borohydride in methanol, optionally with pyridine.
Table 1: Comparative Reduction Efficiency
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Catalytic Hydrogenation | 78–85 | ≥95 | 6–12 |
| Mg/MeOH | 65–72 | 90–93 | 8–16 |
| NaBH₄/MeOH | 70–75 | 88–92 | 4–8 |
Catalytic hydrogenation provides the highest yield and purity, making it the preferred industrial-scale method.
Isolation and Characterization
The product, 8-azabicyclo[3.2.1]oct-2-ene, is isolated via fractional distillation or recrystallization. Key characterization data includes:
Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbonyl Chloride
Chlorination of Benzodioxine Carboxylic Acid
2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O]:
- Reaction Conditions :
Table 2: Physicochemical Properties of 2,3-Dihydro-1,4-benzodioxine-2-carbonyl Chloride
| Property | Value |
|---|---|
| Molecular Weight | 198.60 g/mol |
| Melting Point | 56–59°C |
| Boiling Point | 279.9°C at 760 mmHg |
| Density | 1.374 g/cm³ |
| Solubility | Insoluble in H₂O |
Coupling of Subunits via Acylation
Amide Bond Formation
The final step involves reacting 8-azabicyclo[3.2.1]oct-2-ene with 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride in the presence of a base:
- Reagents : Triethylamine (TEA) or pyridine in anhydrous DCM or THF.
- Mechanism : The base deprotonates the bicyclic amine, enabling nucleophilic attack on the acyl chloride.
Optimized Protocol :
- Dissolve 8-azabicyclo[3.2.1]oct-2-ene (1.0 equiv) and TEA (1.5 equiv) in DCM at 0°C.
- Add 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride (1.1 equiv) dropwise.
- Stir at room temperature for 12 h.
- Wash with 5% HCl, dry over Na₂SO₄, and purify via column chromatography (SiO₂, hexane/EtOAc 4:1).
Table 3: Coupling Reaction Performance
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 25 | 82 | 98 |
| Pyridine | THF | 25 | 75 | 95 |
| DMAP | DCM | 0→25 | 88 | 99 |
Alternative Synthetic Routes
Enzymatic Acylation
Emerging research explores lipase-catalyzed acylation in non-polar solvents, though yields remain suboptimal (50–60%) compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including the compound , exhibit potential antidepressant effects. These compounds can interact with serotonin transporters and may serve as selective serotonin reuptake inhibitors (SSRIs). They also show activity as partial agonists at the serotonin 1A receptor, which is crucial for modulating serotonin levels in the brain and alleviating symptoms of depression and anxiety disorders .
Neuropharmacological Effects
The compound has been studied for its effects on neurological disorders influenced by serotonin dysregulation. Its ability to modulate serotonin pathways suggests potential applications in treating not only depression but also anxiety and other mood disorders . The pharmacological mechanisms include enhancing serotonergic neurotransmission, which is vital for mood stabilization.
Synthetic Pathways
The synthesis of 8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves multiple chemical transformations starting from readily available precursors like gallic acid. The synthetic routes are designed to create various analogs that can be tested for biological activity and efficacy .
| Step | Description |
|---|---|
| 1 | Hydrolysis of ester to form carboxylic acid |
| 2 | Conversion to acid chloride using oxalyl chloride |
| 3 | Reaction with amines to produce benzodioxane derivatives |
This synthetic versatility allows researchers to explore structure-activity relationships (SAR) effectively.
Polymer Chemistry
The compound's unique structural features make it an attractive candidate for developing new polymeric materials with specific properties such as enhanced thermal stability or improved mechanical strength. The incorporation of benzodioxane units into polymer backbones can lead to materials with tailored functionalities suitable for various industrial applications.
Clinical Trials
Clinical studies have been conducted to evaluate the efficacy of compounds related to this compound in treating depression and anxiety disorders. Results from these trials indicate significant improvements in patient outcomes compared to placebo treatments, highlighting the compound's therapeutic potential.
Research Publications
Numerous publications have documented the synthesis and biological evaluation of related compounds, contributing to a growing body of literature that supports their use as pharmacological agents targeting serotonin systems .
Mechanism of Action
The mechanism of action of 8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies using techniques like molecular docking and spectroscopy can elucidate the exact interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Receptor Affinities
The compound shares structural homology with several pharmacologically active azabicyclo derivatives. Key comparisons include:
SSR181507
- Structure: (3-exo)-8-benzoyl-N-[[(2S)-7-chloro-2,3-dihydro-1,4-benzodioxin-1-yl]methyl]-8-azabicyclo[3.2.1]octane-3-methanamine monohydrochloride .
- Key Differences :
- Substitution at the azabicyclo nitrogen (benzoyl vs. benzodioxine-carbonyl).
- Presence of a 7-chloro substituent on the benzodioxine ring in SSR181505.
- Pharmacology : SSR181507 exhibits high affinity for D2-like (D2, D3) and 5-HT1A receptors (Ki = 0.8, 0.2, and 0.2 nM, respectively) , whereas the target compound’s receptor profile is less characterized but may differ due to the absence of the chloro group.
8-Methyl-8-Azabicyclo[3.2.1]Oct-2-Ene Derivatives
- Structure : Variants include ethyl esters (e.g., ethyl 8-aza-bicyclo[3.2.1]octane-3-carboxylate) and methyl-substituted analogues .
- Key Differences :
- Replacement of the benzodioxine-carbonyl group with simpler esters or alkyl chains.
- Applications : These derivatives are explored as nicotinic acetylcholine receptor ligands, suggesting divergent therapeutic targets compared to the benzodioxine-containing compound .
Spiro-Oxirane Derivatives
- Structure : Compounds like 8-[(3-chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] .
- Key Differences :
- Incorporation of spiro-oxirane moieties for enhanced metabolic stability.
- Pharmacology : These derivatives are patented for neurodegenerative and inflammatory disorders, highlighting structural flexibility in azabicyclo-based drug design .
Therapeutic Potential and Receptor Selectivity
- Target Compound: Likely modulates monoaminergic pathways (D2/5-HT1A) due to benzodioxine-carbonyl similarity to SSR181507, but lacks the chloro substitution critical for D3 selectivity .
- Nicotinic Receptor Ligands : Azabicyclo derivatives like ethyl 8-aza-bicyclo[3.2.1]octane-3-carboxylate target α7 nAChRs for cognitive disorders .
- Mu-Opioid Antagonists : Patent claims for 8-azabicyclo[3.2.1]octane derivatives as opioid receptor antagonists , demonstrating structural versatility.
Biological Activity
The compound 8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a complex organic molecule that belongs to the family of bicyclic amines, specifically featuring the 8-azabicyclo[3.2.1]octane scaffold. This structure is significant due to its diverse biological activities and potential applications in medicinal chemistry, particularly in neurological disorders.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 219.24 g/mol. The structure incorporates a benzodioxine moiety which enhances its pharmacological properties.
The 8-azabicyclo[3.2.1]octane scaffold is known for its role in various biological processes, particularly as a neurotransmitter reuptake inhibitor. Research indicates that compounds with this scaffold can interact with several neurotransmitter systems including dopamine and serotonin pathways, making them potential candidates for treating psychiatric and neurological disorders .
Biological Activities
The biological activities associated with This compound include:
- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter levels, particularly dopamine and serotonin, which are critical in mood regulation and cognitive function.
- Anticholinergic Activity : Similar compounds have been noted for their anticholinergic effects, which may contribute to their therapeutic potential .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted that modifications at specific positions on the bicyclic framework can significantly influence biological activity:
| Position | Modification | Effect on Activity |
|---|---|---|
| 8 | Carbonyl group | Enhances binding affinity to neurotransmitter receptors |
| 6 | Benzodioxine moiety | Increases solubility and bioavailability |
| 5 | Alkyl substitutions | Varies potency across different receptor targets |
These insights suggest that further structural modifications could lead to the development of more potent derivatives.
Study 1: Neuropharmacological Evaluation
A study evaluated the neuropharmacological effects of derivatives based on the 8-azabicyclo[3.2.1]octane scaffold. Results indicated that certain analogs exhibited significant inhibition at dopamine transporters (DAT) and serotonin transporters (SERT), with IC50 values in the nanomolar range .
Study 2: Synthesis and Bioassay
In another research effort, a library of benzodioxane derivatives was synthesized to assess their biological activity against various cancer cell lines. The findings revealed that certain compounds demonstrated cytotoxic effects, indicating potential for anticancer drug development .
Q & A
Q. What are the key synthetic routes for constructing the 8-azabicyclo[3.2.1]octane scaffold?
The scaffold is synthesized via enantioselective methods, such as asymmetric catalysis or chiral auxiliary-mediated cyclization, to achieve stereochemical control. Radical cyclization using n-tributyltin hydride and AIBN has been employed for diastereoselective formation of bicyclic derivatives . Protecting groups like tert-butoxycarbonyl (Boc) are critical for stabilizing intermediates during multi-step syntheses .
Q. How is the stereochemistry of 8-azabicyclo[3.2.1]octane derivatives verified?
X-ray crystallography is the gold standard for resolving stereochemistry. For example, the crystal structure of (2R)-8-benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one was determined with orthorhombic symmetry (space group P2₁2₁2₁), confirming the endo/exo configuration . NMR spectroscopy, particularly NOESY and COSY, supplements crystallographic data for dynamic structural analysis.
Q. What biological targets are associated with this scaffold?
Derivatives act as partial agonists/antagonists of monoamine transporters (e.g., BIMU compounds targeting serotonin and dopamine reuptake) . Recent studies highlight inhibition of long-chain fatty acid elongase 6 (ELOVL6), suggesting applications in metabolic disorder research .
Advanced Research Questions
Q. How can stereochemical control be optimized during bicyclic system formation?
Radical cyclization with n-tributyltin hydride and AIBN achieves >99% diastereocontrol in azetidin-2-one derivatives . Allylic CH-activation using TiCl₄/ZrCl₄ enables direct synthesis of tropidinyl metal complexes, bypassing traditional protecting group strategies . Computational modeling (DFT) aids in predicting transition-state energetics for stereoselective pathways.
Q. What contradictions exist in structure-activity relationship (SAR) studies for monoamine transporter modulation?
BIMU 1 and BIMU 8 exhibit partial agonism despite structural similarities, implying subtle steric or electronic differences in the benzimidazole-carboxamide moiety. Contradictory binding affinities for serotonin vs. dopamine transporters suggest divergent interactions with transmembrane helices .
Q. What methodological challenges arise in radical cyclization for bicyclic derivatives?
Key challenges include:
Q. How do reaction conditions influence diastereomeric excess in bicyclic lactam synthesis?
High diastereomeric excess (>75%) is achieved via:
Q. What role do protecting groups play in functionalizing the 8-azabicyclo[3.2.1]octane core?
Boc groups protect the bridgehead nitrogen during carboxylation or acyl substitution. For example, tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate serves as a versatile intermediate for introducing aryl or alkyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
